1-Ethyl-3,5-adamantanedicarboxylic acid

Vue d'ensemble

Description

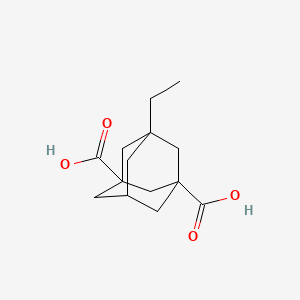

1-Ethyl-3,5-adamantanedicarboxylic acid is a synthetic organic compound belonging to the adamantane series

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Ethyl-3,5-adamantanedicarboxylic acid can be synthesized through several methods, including the Diels-Alder reaction, Friedel-Crafts alkylation, and various other organic synthesis techniques. The choice of method depends on the desired yield, purity, and cost-effectiveness.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethyl-3,5-adamantanedicarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Properties

EADCA and its derivatives have shown promise as antiviral agents. Research indicates that adamantane derivatives possess antiviral activity against several viruses, including influenza and adenoviruses. The bifunctional nature of EADCA allows for the synthesis of various derivatives that can enhance antiviral efficacy. For instance, studies have demonstrated that certain adamantane derivatives can inhibit viral replication by interfering with viral entry or replication processes .

Drug Development

The structural characteristics of EADCA make it an excellent candidate for drug development. Its ability to form stable complexes with biological targets can be exploited to design new therapeutics. For example, EADCA can serve as a scaffold for creating novel antiviral compounds through chemical modifications that enhance potency and selectivity against specific viral strains .

Materials Science

Polymer Synthesis

EADCA is utilized in the synthesis of bioabsorbable polymers and other macromolecular materials. Its diacid functionality allows it to act as a monomer in the production of polyesters and polyamides, which are valuable in biomedical applications such as drug delivery systems and tissue engineering scaffolds. The resulting polymers exhibit desirable properties such as high thermal stability, mechanical strength, and biocompatibility .

Optical Communication

The unique optical properties of adamantane derivatives like EADCA make them suitable for applications in optical communication technologies. The transparency and refractive index of materials synthesized from EADCA can be tailored for use in optical fibers and waveguides, enhancing signal transmission efficiency .

Nanotechnology

Nanocarriers for Drug Delivery

Research has explored the use of EADCA-based compounds as nanocarriers for targeted drug delivery. The ability to functionalize EADCA allows for the attachment of therapeutic agents or imaging probes, facilitating controlled release and improved localization of drugs within target tissues. This approach is particularly beneficial in cancer therapy, where precise drug delivery can minimize side effects and enhance therapeutic outcomes .

Molecular Recognition Systems

EADCA has been employed in the design of molecular recognition systems, such as rotaxanes, which are useful in sensing applications. These systems utilize the unique structural features of EADCA to create dynamic assemblies that can respond to environmental stimuli, making them ideal for biosensing applications .

Case Studies

Mécanisme D'action

1-Ethyl-3,5-adamantanedicarboxylic acid is compared with other similar compounds, such as 1-adamantanecarboxylic acid and 3,5-dimethyl-1-adamantanedicarboxylic acid. These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.

Comparaison Avec Des Composés Similaires

1-Adamantanecarboxylic acid

3,5-Dimethyl-1-adamantanedicarboxylic acid

5-Ethyl-1,3-adamantanedicarboxylic acid

This comprehensive overview provides a detailed understanding of 1-ethyl-3,5-adamantanedicarboxylic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

1-Ethyl-3,5-adamantanedicarboxylic acid (EADCA) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is derived from adamantane, a hydrocarbon with a unique cage-like structure. Its chemical formula is , and it features two carboxylic acid groups attached to the adamantane core.

Mechanisms of Biological Activity

1. Antimicrobial Activity

Research has indicated that derivatives of adamantanedicarboxylic acids exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with vital metabolic pathways. For instance, compounds similar to EADCA have been studied for their efficacy against Mycobacterium tuberculosis (M. tb), where their lipophilicity enhances cellular penetration and activity against drug-resistant strains .

2. Anti-inflammatory Effects

EADCA has shown promise in modulating inflammatory responses. Studies suggest that compounds with similar structures can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation is crucial in conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders.

3. Anticancer Potential

The anticancer activity of adamantane derivatives has been attributed to their ability to induce apoptosis in cancer cells. EADCA may influence key regulatory proteins involved in cell cycle progression and apoptosis, such as Bcl-2 and Bax. The structural characteristics of EADCA allow it to interact with various molecular targets that are pivotal in cancer cell survival.

Structure-Activity Relationship (SAR)

The biological activity of EADCA is influenced by its structural features. The presence of the adamantane core contributes to its lipophilicity, which is essential for membrane permeability. Modifications on the carboxylic acid groups can enhance or diminish its biological effects:

| Compound | R Groups | cLogP | Biological Activity |

|---|---|---|---|

| EADCA | Ethyl | 3.65 | Moderate anti-inflammatory and anticancer activity |

| 1-Adamantanecarbonyl | Methyl | 4.85 | High anti-inflammatory activity |

| 1-Adamantanecarbonyl | Acetyl | 1.45 | Reduced anticancer activity |

This table summarizes findings from various studies that elucidate how different substituents affect the compound's properties and efficacy .

Case Studies

Case Study 1: Anti-Tuberculosis Activity

A study evaluated several adamantane derivatives for their anti-TB activity, highlighting that compounds with higher lipophilicity showed better efficacy against both drug-sensitive and resistant strains of M. tb. The most active derivatives had MIC values comparable to first-line treatments .

Case Study 2: Inflammatory Response Modulation

In an experimental model of acute pancreatitis, compounds structurally related to EADCA demonstrated significant reductions in inflammatory markers and tissue damage when administered prior to the onset of inflammation. This suggests a protective role against inflammatory damage .

Propriétés

IUPAC Name |

5-ethyladamantane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-2-12-3-9-4-13(6-12,10(15)16)8-14(5-9,7-12)11(17)18/h9H,2-8H2,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAXZIJGUHWTIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC3CC(C1)(CC(C3)(C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393990 | |

| Record name | 1-ethyl-3,5-adamantanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313241-29-1 | |

| Record name | 1-ethyl-3,5-adamantanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.